molecular formula C10H9Cl2FO B8494943 4-Chloro-1-(4-chlorophenyl)-2-fluorobutan-1-one

4-Chloro-1-(4-chlorophenyl)-2-fluorobutan-1-one

Cat. No.: B8494943
M. Wt: 235.08 g/mol
InChI Key: RYKLOXVZMDOFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(4-chlorophenyl)-2-fluorobutan-1-one is a useful research compound. Its molecular formula is C10H9Cl2FO and its molecular weight is 235.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9Cl2FO

Molecular Weight

235.08 g/mol

IUPAC Name

4-chloro-1-(4-chlorophenyl)-2-fluorobutan-1-one

InChI

InChI=1S/C10H9Cl2FO/c11-6-5-9(13)10(14)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2

InChI Key

RYKLOXVZMDOFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CCCl)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 68 g of 4-chlorophenyl 1-bromo-3chloropropyl ketone, 27.5 g of dry potassium fluoride, 11 g of 18-crown-6 and 200 ml of dry benzene is heated under reflux for 8 hours. Thereafter, 200 ml of water are added, and the organic phase is separated off, washed several times with water, dried over sodium sulphate and evaporated down in vacuo. The residue is stirred with light benzine, with the addition of a small amount of toluene. After the resulting solid has been filtered off under suction and drying has been carried out, 28.5 g (53% of theory) of 4-chlorophenyl 1-fluoro-3-chloropropyl ketone of melting point 53° C. are obtained. ##STR217##
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.